molecular formula C15H16N4O3S B11088687 N-(3'-acetyl-1,5-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(3'-acetyl-1,5-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B11088687
M. Wt: 332.4 g/mol
InChI Key: WAYKJRMBQMQIAH-UHFFFAOYSA-N
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Description

N-(3’-acetyl-1,5-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and thiadiazole moieties in this compound contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-acetyl-1,5-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with a suitable carbonyl compound.

    Spiro Compound Formation: The indole and thiadiazole rings are fused together through a spiro linkage, often involving a cyclization reaction under controlled conditions.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the indole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial: Exhibits antimicrobial properties against various bacterial and fungal strains.

    Antiviral: Potential antiviral activity, particularly against RNA viruses.

Medicine

    Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.

    Anti-inflammatory: Potential use in reducing inflammation in various models.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: Inhibits key enzymes involved in microbial and viral replication.

    Receptor Binding: Binds to specific receptors on cancer cells, leading to apoptosis.

    Anti-inflammatory Pathways: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    N-(3’-acetyl-1,5-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide: Similar in structure but with different substituents.

    Spiro[indole-thiadiazole] Derivatives: Compounds with variations in the indole or thiadiazole rings.

Uniqueness

    Structural Complexity: The unique spiro linkage and specific substituents make it distinct.

    Biological Activity: Exhibits a broader range of biological activities compared to similar compounds.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-acetyl-1',5'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

InChI

InChI=1S/C15H16N4O3S/c1-8-5-6-12-11(7-8)15(13(22)18(12)4)19(10(3)21)17-14(23-15)16-9(2)20/h5-7H,1-4H3,(H,16,17,20)

InChI Key

WAYKJRMBQMQIAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)C

Origin of Product

United States

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